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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338

A comprehensive analysis of the structure-activity relationship (SAR) of 2-Methylquinoline-4-
carbonitrile derivatives reveals a landscape ripe for exploration in drug discovery. While direct
SAR studies on this specific scaffold are limited, a comparative analysis of related quinoline
analogs provides significant insights into the structural requirements for potent biological
activity, particularly in the realms of anticancer and antimicrobial applications.

Comparative Anticancer Activity of Quinoline
Derivatives

Quinoline-based compounds have demonstrated significant potential as anticancer agents by
targeting various mechanisms, including kinase inhibition and cytotoxicity.[1][2] The following
table summarizes the in vitro cytotoxic activity of several classes of quinoline derivatives
against various human cancer cell lines.
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Compound
Class

Modification

Cell Line

IC50 (uM)

Reference

2-Arylquinolines

C-6 substitution
with 2-phenyl or
2-(3,4-
methylenedioxyp
henyl) groups

PC3 (Prostate)

31.37-34.34

[3]

2-Arylquinolines

C-6 substitution
with 2-phenyl or
2-(3,4-
methylenedioxyp
henyl) groups

HelLa (Cervical)

8.3

[3]

4-Anilino-7-
ridyl-3- Lead compound Src enzyme
py. y. ) P Y Potent activity [4]
quinolinecarbonit 17 assay
riles
7-(4-
fluorobenzyloxy)-
7-Alkoxy-4- yioxy)
] o N-(2- Human tumor
aminoquinoline ) ) ) <1.0 [5]
o (dimethylamino)e  cell lines
Derivatives o
thyl)quinolin-4-
amine
2-Morpholino-4- Varied C4 aniline )
HepG2 (Liver) 8.50-12.76 [6]

anilinoquinolines

moieties

The data suggests that substitutions at the C-2, C-4, and C-7 positions of the quinoline ring are

critical for anticancer activity. For instance, 2-arylquinolines show promising selective

cytotoxicity, particularly against prostate and cervical cancer cell lines.[3] Furthermore, 4-

anilinoquinoline derivatives have been identified as potent kinase inhibitors, a key target in

cancer therapy.[4][7] The presence of a bulky alkoxy substituent at the C-7 position and an

amino side chain at the C-4 position have been shown to enhance antiproliferative activity.[5]
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Comparative Antimicrobial Activity of Quinoline
Derivatives

Quinoline derivatives have also been investigated for their antibacterial properties, showing
efficacy against a range of Gram-positive and Gram-negative bacteria.[8][9]

Compound e . : -
o Modification Bacterial Strain MIC (pg/mL) Reference
ass

Quinoline-2-one
Schiff-base Compound 6¢ MRSA 0.75 [10][11]
hybrids

Quinoline-2-one
Schiff-base Compound 6¢ VRE 0.75 [10][11]
hybrids

Quinoline-2-one
) Compounds 6c,
Schiff-base S. aureus 0.018 - 0.061 [10]

_ 6i, 61, 60
hybrids

Quinolines with

p-isopropyl

henvl Compound 6 MRSA 15 [8]
pheny

substitution

The quinoline-2-one scaffold, in particular, has emerged as a promising foundation for the
development of new antibiotics against multidrug-resistant Gram-positive bacteria.[10][11]

Inferred Structure-Activity Relationship for 2-
Methylquinoline-4-carbonitrile Derivatives

Based on the analysis of related compounds, a hypothetical SAR for 2-Methylquinoline-4-
carbonitrile derivatives can be proposed:

o 2-Methyl Group: The presence of a methyl group at the C-2 position is a common feature in
many biologically active quinolines and is generally well-tolerated.[3][12] It may contribute to
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favorable pharmacokinetic properties.

4-Carbonitrile Group: The nitrile group at the C-4 position is a strong electron-withdrawing
group and a potential hydrogen bond acceptor. Its impact on activity would be highly
dependent on the specific biological target. In some kinase inhibitors, nitrile groups are
known to interact with the hinge region of the ATP-binding pocket.

Substitutions on the Benzene Ring (C-5 to C-8): Modifications at these positions are likely to
significantly influence activity.

o C-6 and C-8: Introduction of small lipophilic groups may enhance activity, as seen in other
quinoline series.

o C-7: Substitution with chloro or bulky alkoxy groups has been shown to be beneficial for
anticancer and antimalarial activity, respectively.[5][13]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well
plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell
attachment.

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various
concentrations in the cell culture medium. The cells are then treated with these
concentrations and incubated for 48-72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well and incubated for another 4
hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the
formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.
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IC50 Determination: The concentration of the compound that causes 50% inhibition of cell
growth (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in a
suitable broth medium to a specific optical density, corresponding to a known bacterial
concentration.

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate
containing broth.

Inoculation: Each well is inoculated with the prepared bacterial suspension.
Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits visible bacterial growth.

Visualizations
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Caption: General workflow for the discovery and development of novel bioactive compounds.

Inferred SAR for 2-Methylquinoline-4-carbonitrle:

2-Methyl: Generally favorable for activity. il 4-Carbonitrile: Potential for H-bonding and polar interactions. l7-Posi(ion: Substitution with bulky/lipophilic groups may enhance ac(ivity.l 6 & 8-Positions: Amenable to substitution with small groups.
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Caption: Inferred SAR map for 2-Methylquinoline-4-carbonitrile derivatives.
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Caption: Simplified signaling pathway showing the mechanism of action of quinoline-based
kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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